3-Methoxy-2-(piperidin-4-yl)pyridine
Overview
Description
3-Methoxy-2-(piperidin-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring The presence of these two rings makes it an interesting compound for various chemical and biological applications
Mechanism of Action
Target of Action
3-Methoxy-2-(piperidin-4-yl)pyridine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . One of the primary targets of piperidine derivatives is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound interacts with its targets, such as ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases, potentially altering cell growth and division .
Biochemical Pathways
The inhibition of ALK and ROS1 by this compound can affect various biochemical pathways. These pathways are primarily involved in cell growth and division . The downstream effects of this inhibition can include reduced cell proliferation and potentially the induction of cell death .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, can provide some insight into its potential pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of ALK and ROS1 . By inhibiting these kinases, the compound can alter cellular processes controlled by these proteins, potentially leading to reduced cell growth and division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(piperidin-4-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment of the Methoxy Group: The methoxy group can be introduced through the reaction of pyridine with methanol in the presence of a catalyst.
Coupling of the Piperidine and Pyridine Rings: The final step involves coupling the piperidine ring with the methoxy-substituted pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as the removal of the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine compounds .
Scientific Research Applications
3-Methoxy-2-(piperidin-4-yl)pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(piperidin-4-yl)pyridine: Similar in structure but with different substitution patterns.
3-Methoxypyridine: Lacks the piperidine ring, resulting in different chemical and biological properties.
Piperidine: Lacks the pyridine ring and methoxy group, leading to different reactivity and applications.
Uniqueness
3-Methoxy-2-(piperidin-4-yl)pyridine is unique due to the presence of both the methoxy group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-methoxy-2-piperidin-4-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-3-2-6-13-11(10)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYKVZTPUITMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292225 | |
Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256809-22-9 | |
Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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